Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with thioamide under basic conditions to form the thiazole ring. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to introduce the ethoxy-oxoethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxy-oxoethyl group and thiazole ring make it a versatile compound for various applications .
Biological Activity
Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biologically active compounds. The presence of ester and thioester functional groups enhances its reactivity and biological activity, allowing it to interact with specific molecular targets in biological systems.
Structural Formula
The structural representation of the compound can be summarized as follows:
Where x,y,z,a,b represent the number of respective atoms in the compound.
Target Interactions
The primary mechanism of action involves the compound's interaction with bacterial enzymes, particularly those involved in peptidoglycan synthesis. This compound may inhibit enzymes such as uridine diphosphate-N-acetylmuramate/L-alanine ligase, disrupting bacterial cell wall formation and leading to cell lysis .
Biochemical Pathways
The disruption of peptidoglycan synthesis pathways indicates that this compound could be effective against various bacterial strains. This effect is crucial for developing antimicrobial agents that target resistant bacteria.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus epidermidis | 250 |
Pseudomonas aeruginosa | 375 |
Escherichia coli | 200 |
Streptococcus pneumoniae | 150 |
These results suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antibiotic .
Antioxidant Activity
In addition to its antimicrobial effects, derivatives of this compound have shown promising antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in treating various diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong inhibitory effect at concentrations as low as 100 µg/mL, highlighting its potential as a treatment for skin infections caused by resistant strains .
- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted on HepG2 human liver cells to assess the safety profile of the compound. The results showed low toxicity levels (IC50 > 500 µg/mL), suggesting that it can be used safely in therapeutic applications without significant adverse effects on human cells .
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-14-9(12)5-8-11-6-7(16-8)10(13)15-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVDOWGZYPQSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(S1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.